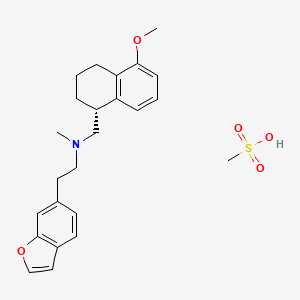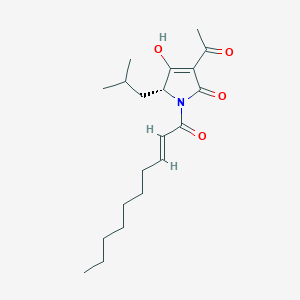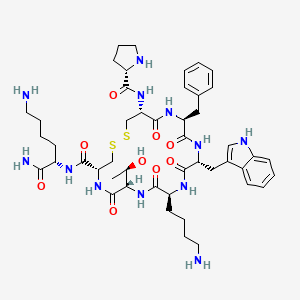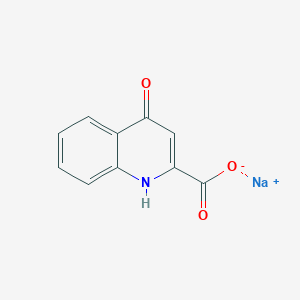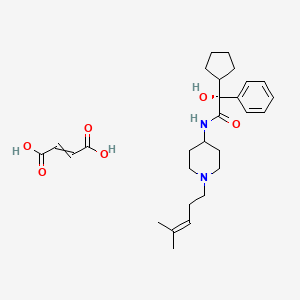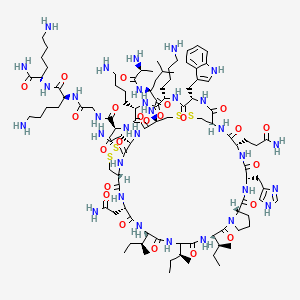
Pentoxifylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphodiesterase inhibitor that blocks production of TNF-α and other cytokines. Displays antinociceptive activity.
科学的研究の応用
Vascular Health and Chronic Diseases
Pentoxifylline, a methylxanthine derivative, is extensively studied for its vascular effects and potential in treating various chronic diseases. Research indicates its significant impact on improving blood rheology, notably reducing blood and plasma viscosity, promoting fibrinolysis, and enhancing erythrocyte distensibility. This reduction in neutrophil activation and anti-inflammatory effects positions pentoxifylline as a promising agent in slowing atherosclerosis progression, stabilizing plaque, and improving outcomes in vascular events and cerebrovascular diseases. Its potential in enhancing cerebral blood flow and managing conditions like vascular dementia and congestive heart failure is also highlighted (McCarty, O’Keefe, & DiNicolantonio, 2016).
Immunomodulatory Properties
Pentoxifylline's role as an immunomodulator is gaining attention, particularly in the context of COVID-19. Its properties as a nonselective phosphodiesterase inhibitor, reducing key cytokines like tumor necrosis factor-alpha, interleukin 1, and interleukin 6, suggest its efficacy in mitigating tissue damage during severe inflammatory responses, such as the cytokine storm in COVID-19. This positions pentoxifylline as a viable candidate for repurposed therapeutic use in viral infections (Hendry et al., 2020).
Wound Healing in Diabetes
Pentoxifylline's positive influence on skin wound healing, especially in the context of diabetes, is another area of research. Studies indicate that pentoxifylline significantly improves skin biomechanical indices in diabetic rats, suggesting its potential in accelerating wound healing and enhancing tissue strength (Babaei et al., 2014).
Nonalcoholic Fatty Liver Disease (NAFLD)
Pentoxifylline has been evaluated for its efficacy in treating NAFLD due to its anti-tumor necrosis factor-alpha effects. Meta-analyses of randomized, double-blind, placebo-controlled studies have shown significant improvement in biochemical and histological parameters in NAFLD patients, suggesting its potential as a therapeutic agent in liver diseases (Zeng, Zhang, Zhao, & Xie, 2014).
Reproductive Health
Research on pentoxifylline's effects on reproductive parameters in male rats fed a high-protein diet shows that it can alleviate high-protein diet-induced damage to reproductive parameters, underscoring its potential in reproductive health (Salahshoor, Abdolmaleki, Jalili, & Roshankhah, 2019).
Renal Protection
Pentoxifylline exhibits renoprotective properties, particularly in chronic kidney disease. Its antiproliferative and anti-inflammatory effects suggest a potential to delay the progression of chronic glomerulopathy and other renal diseases, making it a subject of interest in nephrology (Lai, Chiang, & Chen, 2016).
Immunotherapy in Diabetes
Its immunomodulatory and anti-inflammatory actions make pentoxifylline a candidate for treating autoimmune diabetes. Studies show its efficacy in preventing hyperglycemia and increasing plasma insulin levels in diabetic mice, indicating its therapeutic potential in diabetes management (Malekifard, Delirezh, Hobbenaghi, & Malekinejad, 2015).
HIV-Related Endothelial Dysfunction
Pentoxifylline's anti-inflammatory properties have been explored in the context of HIV-related endothelial dysfunction. Clinical trials show its ability to reduce systemic inflammation and improve endothelial function, offering a potential therapeutic option in HIV treatment (Gupta et al., 2010).
特性
製品名 |
Pentoxifylline |
|---|---|
分子式 |
C13H18N4O3 |
分子量 |
278.31 |
同義語 |
Alternative Name: PTX |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



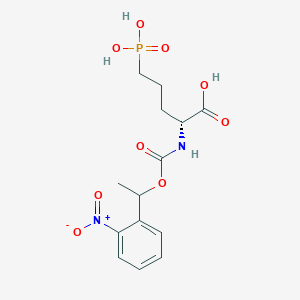
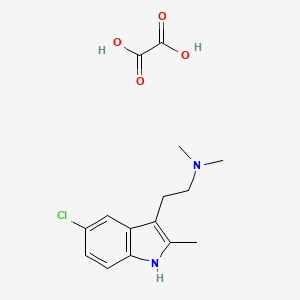
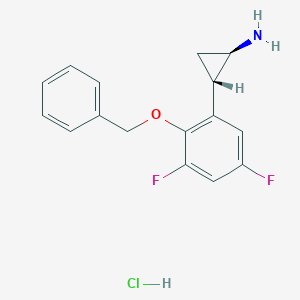
![4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide](/img/structure/B1139109.png)
